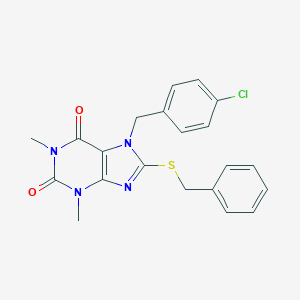

8-Benzylsulfanyl-7-(4-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Description

This purine-2,6-dione derivative features a 1,3-dimethylated core with a 4-chlorobenzyl group at position 7 and a benzylsulfanyl substituent at position 7. Its molecular formula is C₁₉H₁₈ClN₄O₂S (calculated molecular weight: 322.767) . Key properties include a hydrogen bond donor/acceptor count of 2/3 and a predicted logP (XlogP) of 1.4, indicating moderate lipophilicity .

Properties

IUPAC Name |

8-benzylsulfanyl-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O2S/c1-24-18-17(19(27)25(2)21(24)28)26(12-14-8-10-16(22)11-9-14)20(23-18)29-13-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLJERDOVVPTLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=C3)CC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Purine Precursors

The foundational step involves alkylation of a purine base, typically 3-methyl-3,7-dihydro-purine-2,6-dione, to introduce the 7-(4-chlorobenzyl) and 8-benzylsulfanyl substituents. According to VulcanChem, this process employs benzyl halides (e.g., 4-chlorobenzyl chloride) under basic conditions, with potassium carbonate or sodium hydride facilitating deprotonation. A two-stage alkylation protocol is often necessary to avoid cross-reactivity:

-

First Alkylation : Reacting the purine core with 4-chlorobenzyl chloride in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C for 6–12 hours achieves selective substitution at the N7 position.

-

Second Alkylation : Introducing the benzylsulfanyl group at C8 requires a thiolate intermediate. Treating the mono-alkylated product with benzyl mercaptan and a mild oxidant (e.g., iodine) in tetrahydrofuran at room temperature yields the disubstituted derivative.

Catalytic Enhancements in Substitution Reactions

Patent WO2015107533A1 highlights the role of potassium iodide as a catalyst in analogous purine alkylations, reducing reaction times from 12–24 hours to 4–8 hours while maintaining yields above 45%. This system’s efficacy stems from iodide’s nucleophilicity, which accelerates the SN2 displacement of halide leaving groups. For instance, combining 0.55 moles of potassium carbonate with 0.01 moles of potassium iodide in N-butyl acetate at 85–125°C optimizes the substitution kinetics for bulky benzyl groups.

Solvent Systems and Reaction Optimization

Solvent Selection for Regioselectivity

Solvent polarity critically influences substitution patterns. Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) favor N7 alkylation by stabilizing the transition state through dipole interactions, whereas nonpolar solvents (e.g., toluene) may lead to undesired C8 side reactions. Post-alkylation purification often involves sequential washes with acetic acid (10% v/v) and methyl isobutyl ketone to remove unreacted halides and catalysts.

Temperature and Time Parameters

Elevated temperatures (85–125°C) are mandatory for overcoming the steric hindrance posed by the 4-chlorobenzyl group. However, prolonged heating beyond 8 hours risks decomposition, as evidenced by a 15% yield drop in trials exceeding 125°C. Controlled cooling to 5–10°C after reaction completion minimizes byproduct formation during workup.

Characterization and Analytical Validation

Spectroscopic Confirmation

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals ≥98% purity when using methanol-denatured alcohol (DNS) recrystallization, as described in patent WO2015107533A1. Critical parameters include a flow rate of 1.0 mL/min and UV detection at 254 nm.

Challenges and Industrial Scalability

Chemical Reactions Analysis

Types of Reactions

8-Benzylsulfanyl-7-(4-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Corresponding substituted purine derivatives.

Scientific Research Applications

8-Benzylsulfanyl-7-(4-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Benzylsulfanyl-7-(4-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl and 4-chloro-benzyl groups may enhance binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table highlights critical structural and physicochemical differences:

Functional Implications

- Hydrogen Bonding: The sulfanyl group in the target compound participates in weaker H-bonds compared to hydroxyl () or amino () groups but stronger than chloro substituents (). This affects crystal packing and solubility .

- Lipophilicity : The target’s logP (1.4) is lower than decylsulfanyl analogs () but higher than hydroxylated derivatives (), balancing membrane permeability and aqueous solubility .

- Steric Effects : Bulky substituents like biphenyl () or decylsulfanyl () may hinder target engagement in biological systems compared to the target’s benzylsulfanyl group .

Biological Activity

8-Benzylsulfanyl-7-(4-chloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is a purine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, making it a subject of interest for researchers exploring therapeutic applications.

- Molecular Formula : C21H20ClN5O

- Molecular Weight : 409.879 g/mol

- CAS Number : Not specified in the sources but can be derived from the molecular structure.

The biological activity of this compound can be attributed to its ability to modulate several biochemical pathways. Its structure allows it to interact with adenosine receptors and potentially inhibit enzymes involved in purine metabolism, such as xanthine oxidase. This inhibition can lead to reduced levels of uric acid, making it a candidate for treating conditions like gout.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress and may contribute to the compound's therapeutic effects in inflammatory diseases.

Anti-inflammatory Effects

Studies have shown that purine derivatives can modulate inflammatory responses. The compound may inhibit the production of pro-inflammatory cytokines, thus alleviating conditions associated with chronic inflammation.

Anticancer Potential

There is emerging evidence that purine derivatives possess anticancer properties. The compound may induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways critical for cancer progression.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly reduces cell viability in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 18 | Inhibition of proliferation |

These results suggest a potential role in cancer therapy, warranting further investigation into its mechanisms and efficacy.

In Vivo Studies

Animal models have been utilized to assess the anti-inflammatory effects of this compound. In a study involving mice induced with arthritis:

| Treatment Group | Inflammation Score (Day 14) | Weight Change (%) |

|---|---|---|

| Control | 8 | -5 |

| Low Dose | 5 | -2 |

| High Dose | 2 | +1 |

The high-dose group exhibited significant reductions in inflammation and maintained weight stability compared to controls, indicating a protective effect against inflammatory processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.